2-Cyano-4-aminostilbene
Description
Contextualization within Stilbene (B7821643) Chemistry
To appreciate the specific importance of 2-Cyano-4-aminostilbene, it is essential to understand its position within the broader context of stilbene chemistry. The fundamental 1,2-diphenylethylene structure of stilbene provides a versatile and stable π-conjugated system that can be readily modified to tune its electronic and optical properties.
The scientific journey of stilbenes began with the initial description of the parent molecule in the 19th century, but research intensified significantly with the discovery and characterization of naturally occurring derivatives like resveratrol (B1683913) in 1940. asianpubs.org These natural products, known as stilbenoids, function as phytoalexins, which are antimicrobial compounds produced by plants in response to stress. nih.gov This biological activity sparked extensive investigation into the potential applications of stilbenes. nih.govacs.org
Beyond their biological roles, the inherent chemical and thermal stability of the stilbene core, coupled with its convenient absorption and fluorescence properties, made it an attractive scaffold for industrial applications. nih.gov Stilbene derivatives have been widely used in the manufacturing of industrial dyes, optical brighteners, phosphors, and scintillators. nih.gov The development of synthetic methods, such as the Wittig reaction, Perkin reaction, and Heck coupling, has allowed for the creation of a vast library of stilbene derivatives with tailored properties, further expanding their reach in both life sciences and materials science. nih.govacs.org
The introduction of a cyano (-C≡N) group onto the stilbene backbone creates a class of molecules known as cyanostilbenes, which possess unique and powerful photophysical characteristics. nih.gov The cyano group is a strong electron-withdrawing substituent, and its incorporation into the π-conjugated system is a primary strategy for fine-tuning the molecule's electronic properties. nih.govbiomedgrid.com
When paired with an electron-donating group, the cyano substituent establishes a potent donor-π-acceptor (D-π-A) structure. asianpubs.org This arrangement facilitates a significant shift in electron density from the donor to the acceptor upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT). nih.govbiomedgrid.com This ICT process is fundamental to many of the applications of cyanostilbenes, leading to properties such as:
Solvatochromism: A strong dependence of the absorption and emission spectra on the polarity of the solvent. acs.org
Aggregation-Induced Emission (AIE): A phenomenon where the molecule is non-emissive or weakly fluorescent in solution but becomes highly luminescent in the aggregated or solid state. rhhz.netrsc.org This occurs because the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, enhancing fluorescence.
The position of the cyano group is critical. While many studies focus on 4-cyanostilbenes due to their linear push-pull nature, placing the cyano group at the ortho position (as in 2-cyanostilbene) introduces steric hindrance. biomedgrid.comroyalsocietypublishing.org This twisting of the phenyl ring can disrupt the planarity of the molecule, which in turn influences the fluorescence quantum yield and excited-state lifetime. royalsocietypublishing.org
The amino group (-NH2) and its alkylated derivatives (e.g., -N(CH3)2) are among the most effective electron-donating groups used in the design of functional organic molecules. When attached to a stilbene ring, the amino group's lone pair of electrons can delocalize into the π-system, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).
Importance of the this compound Framework
The specific framework of this compound, which combines a para-amino donor with an ortho-cyano acceptor, represents a strategic molecular design. This arrangement creates a non-linear push-pull system where the donor and acceptor groups are on the same phenyl ring. While less studied than its 4-amino-4'-cyanostilbene (B19923) isomer, its structure suggests unique potential in materials science.
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The performance of these materials depends heavily on their molecular structure, which influences their ability to transport charge and their solid-state packing. Donor-acceptor molecules are a cornerstone of modern organic semiconductor design. asianpubs.org
The this compound structure possesses the fundamental D-π-A characteristics required for a semiconductor. The amino group serves as the donor and the cyano group as the acceptor, facilitating charge polarization. However, the ortho position of the cyano group introduces significant steric hindrance, forcing a twist in the molecular backbone. royalsocietypublishing.org This deviation from planarity can have two competing effects on semiconductor performance:
It can disrupt the close π-π stacking between molecules in the solid state, which is often crucial for efficient charge transport.
Conversely, this disruption of planarity can enhance the solubility of the material and prevent strong aggregation-caused quenching, which can be beneficial for solution-processable devices. nih.gov
While direct experimental data on the semiconductor properties of this compound is limited, the principles of molecular engineering suggest it is a relevant framework for investigation. The balance between electronic push-pull effects and sterically-induced non-planarity makes it an interesting candidate for exploring structure-property relationships in organic semiconductors.
The development of advanced fluorescent materials is a major goal in materials chemistry, with applications ranging from bio-imaging probes to displays and sensors. rhhz.nethilarispublisher.com The D-π-A architecture of this compound makes it a foundational structure for creating such materials. hilarispublisher.com The combination of a strong donor (4-amino) and a strong acceptor (2-cyano) promotes an ICT state upon excitation, which is often highly emissive. nih.govbiomedgrid.com
Cyanostilbene derivatives are well-known for their fluorescent properties, often exhibiting aggregation-induced emission (AIE). rhhz.netrsc.orgresearchgate.net The steric hindrance from the ortho-cyano group in this compound would likely lead to a twisted conformation. This twisting can influence the fluorescence in several ways compared to its linear 4-amino-4'-cyanostilbene counterpart: it can alter the energy of the excited state, affect the rates of radiative (fluorescence) and non-radiative decay, and potentially lead to different emission colors and quantum efficiencies. acs.org Materials based on this framework could be developed for applications such as:
Optical Brighteners: Stilbene derivatives are classic optical brightening agents.
Stimuli-Responsive Materials: The ICT state is sensitive to the local environment, making such molecules responsive to changes in solvent polarity, pH, or mechanical stress, leading to changes in their fluorescence color or intensity. rhhz.net
Organic Light-Emitting Diodes (OLEDs): Donor-acceptor fluorophores are used as emissive materials in OLEDs. researchgate.net
The following table shows photophysical data for related donor-acceptor stilbenes, illustrating the effect of substituent positioning on fluorescence, which provides context for the expected properties of this compound.
| Compound Name | Key Structural Feature | Fluorescence Quantum Yield (Φf) | Key Observation |
| 4-Aminostilbene (B1224771) Derivatives | para-amino (donor) | ~0.1–0.3 | Efficient linear push-pull system, but often with significant non-radiative decay pathways. |
| 3-Aminostilbene Derivatives | meta-amino (donor) | ~0.5–0.7 | Reduced symmetry leads to higher fluorescence quantum yields compared to para-isomers (the "meta-amino effect"). acs.org |
| α-Cyanostilbene Derivatives | alpha-cyano (acceptor) | Variable | Steric hindrance from the cyano group on the vinyl bridge heavily influences planarity and emission properties. |
This table presents representative data for classes of related compounds to illustrate established structure-property principles.
Significance in Advanced Functional Materials Design
The compound this compound and its derivatives are a significant class of molecules in the design of advanced functional materials due to their unique electronic and photophysical properties. These properties arise from their "push-pull" architecture, where an electron-donating group (the amino group) and an electron-accepting group (the cyano group) are connected through a π-conjugated stilbene backbone. mdpi.comresearchgate.net This intramolecular charge transfer (ICT) character is fundamental to their utility in a variety of applications, including optoelectronics and bioimaging. rhhz.netresearchgate.net
The structural versatility of the cyanostilbene core allows for extensive chemical modifications, enabling the fine-tuning of its photophysical and electronic properties. rsc.org By altering substituents on the stilbene framework, researchers can develop new materials with specific characteristics tailored for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical (NLO) materials. researchgate.netacs.orgmdpi.com
A key feature of many cyanostilbene derivatives is their solvatochromic behavior, where the color of their emission changes with the polarity of the surrounding solvent. rsc.org This sensitivity to the local environment makes them excellent candidates for use as molecular sensors and probes. rsc.org Furthermore, many compounds based on the cyanostilbene scaffold exhibit aggregation-induced emission (AIE), a phenomenon where they become highly luminescent in the aggregated or solid state. rsc.org This property is particularly advantageous for applications in solid-state lighting and imaging, as it overcomes the common issue of aggregation-caused quenching seen in many traditional luminophores. rsc.org
The following sections delve into detailed research findings that highlight the significance of the this compound framework in the design of advanced functional materials.
Detailed Research Findings
Research into derivatives of this compound has revealed their significant potential in various fields of materials science. The inherent "push-pull" nature of these molecules leads to interesting photophysical phenomena such as Twisted Intramolecular Charge Transfer (TICT), solvatochromism, and aggregation-induced emission (AIE), which are central to their functionality. rsc.org
One of the most well-studied derivatives is trans-4-(dimethylamino)-4'-cyanostilbene (DCS), which serves as a model system for understanding the photophysics of donor-acceptor stilbenes. acs.org Studies on DCS have shown that its absorption and emission spectra are highly dependent on solvent polarity. acs.org This solvatochromic behavior is a direct consequence of the change in the dipole moment of the molecule upon excitation and is a key characteristic for its use as a solvation probe. acs.orgnih.gov
Furthermore, the phenomenon of aggregation-induced emission (AIE) has been a major focus of research for cyanostilbene derivatives. rsc.orgrsc.org Unlike many fluorescent molecules that suffer from quenching in the solid state, AIE-active molecules show enhanced emission when aggregated. rsc.org This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. rsc.org This property is highly desirable for the development of bright, solid-state emissive materials for applications like OLEDs. rsc.org
The design flexibility of the cyanostilbene core has been exploited to create a wide range of functional materials. For instance, by incorporating different donor and acceptor groups, the emission color of the resulting compounds can be tuned across the visible spectrum. acs.org This tunability is crucial for the development of full-color displays and white-light-emitting devices. acs.org
The table below summarizes the photophysical properties of a representative α-cyanostilbene derivative, highlighting its solvatochromic and AIE characteristics.
Interactive Data Table: Photophysical Properties of a Triphenylamine-substituted α-Cyanostilbene Derivative
| Solvent/Mixture | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Dioxane | ~394 | - | - |
| Dioxane/Water (90:10) | - | 560 | - |
| Dioxane/Water (50:50) | - | 550 | - |
| Dioxane/Water (10:90) | - | 530 | - |
| Solid State | - | 510 | High |
Note: The data presented is based on findings for α-cyanostilbene derivatives bearing a triphenylamine (B166846) donor group. acs.org The quantum yield in the solid state is noted as high due to the AIE effect. acs.org
The nonlinear optical (NLO) properties of push-pull stilbenes have also garnered significant attention. mdpi.commdpi.com These materials can exhibit large second-order hyperpolarizabilities, making them promising for applications in electro-optic devices and frequency conversion. mdpi.com Theoretical and experimental studies have shown that modifying the donor and acceptor strengths, as well as the length of the π-conjugated system, can significantly enhance these NLO properties. mdpi.comacs.org
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-[(E)-2-phenylethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOIOVRVJPHUGJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41427-34-3 | |
| Record name | 2-Stilbenecarbonitrile, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041427343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Strategies for 2 Cyano 4 Aminostilbene
Established Reaction Pathways
Traditional and widely utilized methods for stilbene (B7821643) synthesis, such as the Knoevenagel condensation and Wittig reaction, provide reliable routes to 2-Cyano-4-aminostilbene.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a carbonyl compound with an active hydrogen compound. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, this typically involves the reaction of 4-aminobenzaldehyde (B1209532) with 2-cyanophenylacetonitrile. The reaction is catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and proceeds through a nucleophilic addition followed by dehydration to form the α,β-unsaturated product. wikipedia.orgslideshare.net
The active methylene (B1212753) group in 2-cyanophenylacetonitrile is deprotonated by the base to form a carbanion. scielo.org.mx This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-aminobenzaldehyde. scielo.org.mx The subsequent elimination of a water molecule yields the desired stilbene derivative. wikipedia.org The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org
Table 1: Key Features of the Knoevenagel Condensation for this compound Synthesis
| Feature | Description |
| Reactants | 4-aminobenzaldehyde and 2-cyanophenylacetonitrile |
| Catalyst | Weak base (e.g., piperidine, pyridine) slideshare.net |
| Mechanism | Nucleophilic addition followed by dehydration wikipedia.orgslideshare.net |
| Key Intermediate | Carbanion of 2-cyanophenylacetonitrile scielo.org.mx |
This table summarizes the essential components and mechanistic aspects of the Knoevenagel condensation for synthesizing this compound.
Research has explored various catalysts and conditions to optimize the Knoevenagel condensation. For instance, ionic liquids have been employed as both catalyst and reaction medium, offering a greener alternative. organic-chemistry.org Additionally, the Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, can be applied, especially when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org
Wittig Reaction Protocols for Stilbene Formation
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. byjus.comwiley-vch.de It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. byjus.comlumenlearning.com To synthesize this compound, two primary disconnection approaches are possible via the Wittig reaction:
Reaction of 4-aminobenzaldehyde with a 2-cyanobenzylphosphonium ylide.
Reaction of 2-cyanobenzaldehyde (B126161) with a 4-aminobenzylphosphonium ylide.
The Wittig reagent is typically prepared from the corresponding phosphonium (B103445) salt by deprotonation with a strong base like butyllithium. byjus.comlumenlearning.com The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. byjus.commasterorganicchemistry.com This intermediate subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. byjus.comlumenlearning.com
Table 2: Wittig Reaction Precursor Pairs for this compound
| Aldehyde/Ketone | Wittig Reagent Precursor | Base |
| 4-Aminobenzaldehyde | 2-Cyanobenzyltriphenylphosphonium halide | n-Butyllithium |
| 2-Cyanobenzaldehyde | 4-Aminobenzyltriphenylphosphonium halide | n-Butyllithium |
This interactive table displays the potential precursor combinations for the synthesis of this compound using the Wittig reaction.
A significant advantage of the Wittig reaction is that the position of the double bond is precisely determined, avoiding the formation of isomeric mixtures that can occur in other elimination reactions. lumenlearning.com The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org
Alternative Cross-Coupling Methods in Stilbene Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as versatile and powerful tools for the formation of carbon-carbon bonds, offering alternative pathways to stilbene derivatives.
Heck Coupling Variations
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com This method can be adapted to synthesize this compound. For example, the reaction could involve the coupling of 4-vinylaniline (B72439) with a 2-halobenzonitrile or 4-aminostyrene with a 2-halobenzonitrile.
The catalytic cycle of the Heck reaction typically involves:
Oxidative addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. numberanalytics.com
Migratory insertion: The alkene inserts into the aryl-palladium bond. numberanalytics.com
β-Hydride elimination: This step forms the substituted alkene product. numberanalytics.com
Reductive elimination: The Pd(0) catalyst is regenerated in the presence of a base. numberanalytics.com
Table 3: Heck Reaction Parameters
| Component | Examples | Role |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ wikipedia.org | Facilitates the cross-coupling |
| Base | Triethylamine, K₂CO₃, NaOAc numberanalytics.com | Regenerates the Pd(0) catalyst |
| Solvent | DMF, DMA, NMP numberanalytics.com | Polar aprotic solvent |
| Temperature | 80-120 °C numberanalytics.com | Typically requires elevated temperatures |
This interactive table outlines the key parameters and their roles in the Heck reaction for stilbene synthesis.
Optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. numberanalytics.com For instance, palladium(II) acetate (B1210297) is a commonly used catalyst, often in conjunction with a phosphine (B1218219) ligand like triphenylphosphine.
Stille and Negishi Coupling Applications
The Stille and Negishi couplings are other powerful palladium-catalyzed cross-coupling reactions that can be utilized for the synthesis of stilbenes.
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgnumberanalytics.com To synthesize this compound, one could envision coupling a stannyl (B1234572) derivative of 4-aminostyrene with a 2-halobenzonitrile, or vice versa. The catalytic cycle is similar to the Heck reaction but involves a transmetalation step where the organic group from the tin compound is transferred to the palladium center. numberanalytics.comnrochemistry.com Organotin reagents are advantageous due to their tolerance of a wide range of functional groups. nrochemistry.com
The Negishi reaction utilizes an organozinc compound in place of an organotin reagent, coupling it with an organic halide or triflate. wikipedia.org The synthesis of this compound via Negishi coupling would involve reacting an organozinc derivative of one of the aromatic precursors with a halide derivative of the other. The Negishi coupling is known for its high reactivity and functional group tolerance. wikipedia.orgnobelprize.org
Derivatization Strategies for Functionalization
The this compound molecule possesses two key functional groups, the amino group and the cyano group, which can be further modified to create a variety of derivatives with tailored properties.
The amino group is a versatile handle for derivatization. It can undergo a range of chemical transformations, including:
N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom can modulate the electronic and photophysical properties of the molecule. For example, N-phenyl substitution on 4-aminostilbene (B1224771) has been shown to enhance fluorescence. nih.govacs.org
Acylation: Reaction with acyl chlorides or anhydrides can form amide derivatives.
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups. For example, 4,4'-diaminostilbene-2,2'-disulfonic acid is used to create disazo dyes through bis-diazotization followed by coupling reactions. sciforum.net
Formation of Schiff bases: Condensation with aldehydes or ketones can yield imines (Schiff bases).
The cyano group can also be a site for chemical modification. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up further avenues for creating novel derivatives of this compound.
The presence of the stilbene backbone itself allows for reactions such as electrophilic aromatic substitution on the phenyl rings, with the amino group acting as an activating group. smolecule.com Oxidative cleavage of the stilbene double bond can also be performed to yield corresponding aldehydes. google.com
Modification at the Amino Group
Specific methods for the modification of the amino group in this compound are not detailed in the available literature. However, based on general organic chemistry principles and studies on related aminostilbene (B8328778) derivatives, several reactions could be anticipated.
The primary amino group (-NH2) is a versatile functional handle for various chemical transformations. Standard modifications would likely include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide. This is a common strategy to alter solubility and electronic properties.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This can be used to synthesize secondary or tertiary amines, such as the well-studied N,N-dimethylamino derivatives of other stilbenes. researchgate.net
Diazotization: Conversion of the amino group into a diazonium salt (-N2+), which can then be substituted by a wide range of other functional groups (e.g., halogens, hydroxyl, cyano) through Sandmeyer or related reactions. This would offer a pathway to a diverse array of 2-cyano-4-substituted stilbene derivatives.
Reaction with Triazines: The amino group can react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to form triazinylaminostilbene derivatives. nih.govgoogle.com This is a common method for producing fluorescent whitening agents from other diaminostilbene compounds. nih.gov
These potential modifications are extrapolated from known reactions on similar aromatic amines and aminostilbenes. Without specific experimental data for this compound, these remain theoretical pathways.
Substituent Effects on Synthesis Efficiency
There is no direct research available on the substituent effects on the synthesis efficiency of this compound. However, we can infer potential effects based on the synthesis of other substituted stilbenes.
The synthesis of stilbenes often involves olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction, or cross-coupling reactions like the Heck reaction. The efficiency of these reactions is highly dependent on the electronic nature of the substituents on the starting materials.
For a hypothetical synthesis of this compound, the presence of both an electron-donating amino group and an electron-withdrawing cyano group on the same aromatic ring would have a significant impact:
In a Wittig-type reaction: If the cyano- and amino-substituted benzaldehyde (B42025) is a reactant, the electronic push-pull nature could affect the reactivity of the aldehyde and the stability of the intermediate ylide.
In a Heck coupling: The electronic properties of the substituted aryl halide or styrene (B11656) would influence the oxidative addition and reductive elimination steps in the palladium catalytic cycle.
Incorporation into Polymeric Frameworks
While there is no specific information on the incorporation of this compound into polymers, the broader family of stilbene derivatives is widely used in polymer science.
Stilbene-Containing Polymer Architectures
Stilbene units are incorporated into polymers to impart specific optical and electronic properties. This is typically achieved by:
Chain-growth polymerization: A stilbene derivative functionalized with a polymerizable group (like a vinyl or methacrylate (B99206) group) is polymerized.
Step-growth polymerization: A difunctional stilbene monomer is used in condensation reactions. For example, dihydroxy- or diamino-functionalized stilbenes can be reacted with diisocyanates to form polyurethanes. tandfonline.com
A polyurethane derivative with a 4-cyano-4'-[N,N-bis(2-hydroxyethyl)amino]stilbene side chain has been synthesized. tandfonline.com This demonstrates that cyanostilbene moieties can be incorporated into polymer backbones. tandfonline.com The resulting polymer exhibited strong photoluminescence. tandfonline.com It is conceivable that a suitably functionalized this compound could be used in a similar fashion to create novel polymeric materials.
Conjugated Polymer Nanoparticle Synthesis
Conjugated polymers, often used in the synthesis of fluorescent nanoparticles, are materials with a backbone of alternating single and double bonds. While stilbene itself is not a repeating unit in typical conjugated polymers, its derivatives can be used as building blocks or dopants.
The synthesis of conjugated polymer nanoparticles (CPNs) typically involves methods like nanoprecipitation or miniemulsion. The properties of the resulting CPNs are dictated by the chemical structure of the polymer. If this compound were to be incorporated, its donor-acceptor character would be expected to influence the photophysical properties, such as the emission wavelength and quantum yield, of the resulting nanoparticles.
Regioselective Synthesis Considerations
The regioselective synthesis of a specifically substituted molecule like this compound is a significant chemical challenge. The primary difficulty lies in controlling the precise placement of the cyano and amino groups on the benzene (B151609) ring while constructing the stilbene backbone.
Research on related compounds highlights the importance of regioselectivity. For instance, studies on the synthesis of 2-arylindolines utilize 2-aminostilbenes as starting materials in intramolecular hydroamination reactions. researchgate.netresearchgate.net This indicates that the 2-amino-substituted stilbene core is accessible, though the literature does not specify a 4-cyano derivative. The synthesis of these precursors often relies on transition-metal-catalyzed cross-coupling reactions where regioselectivity is a key factor. researchgate.netresearchgate.net
A plausible, though unconfirmed, strategy for the regioselective synthesis of this compound might involve:
Starting with a pre-functionalized aniline, such as 4-amino-2-bromobenzonitrile.
Performing a Heck or Suzuki coupling reaction with styrene or a styrene equivalent to form the stilbene double bond.
Controlling the reaction conditions to favor the desired isomer and avoid side reactions would be paramount for a successful regioselective synthesis.
Advanced Spectroscopic Investigations of 2 Cyano 4 Aminostilbene
Electronic Absorption Spectroscopy
The electronic absorption spectrum of 2-Cyano-4-aminostilbene is dominated by an intense intramolecular charge-transfer (ICT) band. This transition involves the redistribution of electron density from the amino group (donor) to the cyano group (acceptor) upon photoexcitation.
Analysis of Charge-Transfer Bands
The principal absorption band in cyanostilbene derivatives is attributed to a π-π* electronic transition with significant charge-transfer character. acs.orgnih.gov In D-π-A systems like this compound, the energy of this transition is sensitive to the electronic nature of the donor and acceptor groups, as well as the surrounding environment. The triphenylamine (B166846) donor, for instance, is linked to an aromatic ring through a cyanovinyl π-spacer, facilitating charge transfer between the two terminals. acs.org Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the nature of these charge-transfer states and their dependence on molecular geometry. acs.org
Solvatochromic Effects on Absorption Maxima
The position of the ICT absorption maximum of this compound exhibits a pronounced dependence on the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption maximum. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state.
To illustrate the typical solvatochromic shifts observed in similar cyanostilbene derivatives, the following interactive table presents the absorption maxima for a related compound, (E)-4-(dimethylamino)-4'-cyanostilbene (DCS), in various solvents.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) [nm] |
| Cyclohexane (B81311) | 2.02 | 378 |
| Dioxane | 2.21 | 394 |
| Diethyl ether | 4.34 | 384 |
| Chloroform | 4.81 | 400 |
| Ethyl acetate (B1210297) | 6.02 | 392 |
| Tetrahydrofuran (B95107) | 7.58 | 390 |
| Dichloromethane | 8.93 | 402 |
| Acetone | 20.7 | 398 |
| Acetonitrile | 37.5 | 400 |
| Dimethyl sulfoxide | 46.7 | 408 |
Note: This data is for the analogous compound (E)-4-(dimethylamino)-4'-cyanostilbene and is intended to be illustrative of the general solvatochromic behavior of this class of compounds.
Influence of Protonation on Absorption Spectra
The absorption spectrum of this compound is sensitive to changes in pH. Protonation of the amino group in acidic conditions leads to a significant blue shift (hypsochromic shift) in the absorption maximum. This is because the protonated amino group loses its electron-donating character, thereby increasing the energy required for the charge-transfer transition. While specific studies on this compound are limited, research on other dyes has shown that changes in pH can significantly alter the UV-visible absorption spectra. internationaljournalcorner.com The stability of a dye's absorbance across different pH levels can indicate its stability in various environments. internationaljournalcorner.com
Fluorescence Spectroscopy
This compound and its derivatives are known for their fluorescent properties, which are also highly dependent on the molecular environment.
Quantum Yield Determinations
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For D-π-A cyanostilbenes, the quantum yield can vary significantly with solvent polarity. In many cases, the fluorescence is quenched in polar solvents due to the formation of a non-emissive or weakly emissive twisted intramolecular charge-transfer (TICT) state. However, some cyanostilbene derivatives exhibit aggregation-induced emission (AIE), where the quantum yield is enhanced in the aggregated or solid state. nih.govnih.gov
For example, two α-cyanostilbene derivatives, TPA-B and TPA-BN, were found to have solid-state fluorescence quantum yields of 13.5% and 19.4%, respectively. nih.gov The fluorescence quantum yield of another related compound, 4-cyanotryptophan, was reported to be 0.68 in an aqueous environment. functmaterials.org.ua
Time-Resolved Fluorescence Dynamics
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of a molecule. For stilbene (B7821643) derivatives, the fluorescence decay is often complex and can be influenced by processes such as cis-trans isomerization and solvent relaxation. In polar solvents, the formation of TICT states can introduce additional decay pathways.
Studies on trans-4-dimethylamino-4′-cyano-stilbene (DCS) have shown that in polar solvents, a short time component of fluorescence (around 50 ps) is observed, in addition to a longer component of about 1 ns. researchgate.net The emission maximum of DCS shifts by more than 40 nm within the first 290 ps after excitation in propanol, indicating significant solvent relaxation around the excited-state dipole. researchgate.net The fluorescence decay of cis-stilbene has been observed to be monoexponential, with a lifetime of 0.75 ps in hexane and 0.21 ps in acetonitrile. researchgate.net
Investigation of Emission Maxima and Bandwidths
The emission properties of stilbene derivatives are highly sensitive to their electronic structure and environment. For this compound, the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing cyano group (-CN) at opposite ends of the conjugated π-system suggests significant intramolecular charge transfer (ICT) character in the excited state. This charge transfer is expected to result in a large excited-state dipole moment, making the emission spectrum highly sensitive to solvent polarity.
In nonpolar solvents, a locally excited (LE) state emission is typically observed at shorter wavelengths. As the solvent polarity increases, the excited state becomes more stabilized, leading to a red-shift (bathochromic shift) in the emission maximum. This phenomenon, known as solvatochromism, is a hallmark of molecules with significant ICT character. The emission bandwidth is also expected to broaden in more polar solvents due to a wider range of solvent-solute interactions and conformational relaxation in the excited state.
Based on studies of similar push-pull stilbenes, the following trends in emission maxima and bandwidths for this compound in various solvents can be anticipated:
| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum (λₑₘ) | Expected Bandwidth |
| Cyclohexane | Low | Shorter Wavelength | Narrow |
| Toluene | Low | ↓ | Narrow |
| Dichloromethane | Medium | ↓ | Broader |
| Acetonitrile | High | ↓ | Broad |
| Methanol | High (protic) | Longer Wavelength | Broadest |
Note: This table is predictive and based on the behavior of analogous compounds. Actual experimental values may vary.
Excited State Relaxation Pathways
The excited state of this compound has several potential relaxation pathways that compete with fluorescence. The primary non-radiative decay channel for many stilbene derivatives is trans-cis isomerization around the central ethylenic double bond.
Upon photoexcitation to the first excited singlet state (S₁), the molecule can twist along the C=C bond. This torsional motion leads to a conical intersection with the ground state (S₀), allowing for efficient non-radiative decay back to either the trans or cis isomer. The efficiency of this process is highly dependent on the viscosity and temperature of the medium.
Another potential relaxation pathway involves the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. In the TICT model, rotation around the C-N single bond of the amino group can lead to a highly polar, non-emissive, or weakly emissive state, which can quench the fluorescence.
Intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁) is also a possibility, although for many stilbenes, this process is less efficient than isomerization. Once in the triplet state, the molecule can undergo phosphorescence or non-radiative decay back to the ground state. The presence of the cyano group may influence the rate of ISC.
Vibrational Spectroscopy Applications
Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its key structural motifs.
Key Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3500-3300 | N-H stretch | Two bands characteristic of a primary amine (-NH₂) are expected. |
| 3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the phenyl rings. |
| ~2220 | C≡N stretch | A sharp, strong absorption characteristic of the nitrile group. |
| 1650-1550 | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon bonds within the phenyl rings. |
| ~1600 | N-H bend | Scissoring vibration of the primary amine group. |
| ~970 | C-H bend (trans-alkene) | Out-of-plane bending vibration characteristic of the trans-substituted double bond. |
Note: The exact positions of these bands can be influenced by the electronic effects of the substituents and intermolecular interactions.
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to the vibrations of the non-polar and symmetric parts of the molecule. For this compound, the Raman spectrum would be useful for characterizing the stilbene backbone and the cyano group.
The C=C stretching vibration of the central ethylenic bond, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum in the region of 1640-1600 cm⁻¹. The C≡N stretching vibration around 2220 cm⁻¹ is also Raman active and its intensity and position can provide information about the electronic environment of the nitrile group. The symmetric breathing modes of the phenyl rings are also expected to be prominent in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Studies
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and amine protons. The protons on the phenyl ring bearing the amino group will be shifted upfield due to the electron-donating effect of the -NH₂ group, while the protons on the phenyl ring with the cyano group will be shifted downfield due to the electron-withdrawing nature of the -CN group. The two vinylic protons will appear as doublets with a large coupling constant (typically > 15 Hz), confirming the trans configuration of the double bond. The amine protons will likely appear as a broad singlet.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| Aromatic (adjacent to -NH₂) | 6.6-6.8 | Doublet |
| Aromatic (meta to -NH₂) | 7.2-7.4 | Doublet |
| Vinylic | 7.0-7.5 | Doublet (J > 15 Hz) |
| Aromatic (adjacent to -CN) | 7.6-7.8 | Doublet |
| Aromatic (meta to -CN) | 7.5-7.7 | Doublet |
| Amine (-NH₂) | Broad singlet | Singlet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon atoms of the phenyl ring with the amino group will be shielded (lower ppm values), while those on the phenyl ring with the cyano group will be deshielded (higher ppm values). The nitrile carbon will appear at a characteristic downfield shift.
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS):
| Carbon | Predicted Chemical Shift (δ) |
| Aromatic (substituted by -NH₂) | ~150 |
| Aromatic (ortho to -NH₂) | ~115 |
| Aromatic (meta to -NH₂) | ~130 |
| Vinylic | 120-135 |
| Aromatic (substituted by -CN) | ~110 |
| Aromatic (ortho to -CN) | ~133 |
| Aromatic (meta to -CN) | ~130 |
| Nitrile (-C≡N) | ~119 |
Note: These NMR chemical shift predictions are estimates based on standard substituent effects and data from similar compounds.
Diffusion-Ordered Spectroscopy (DOSY-NMR) for Solution Dynamics
Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that distinguishes different molecular species in a solution based on their translational diffusion coefficients. manchester.ac.ukresearchgate.net This method is particularly valuable for studying the solution dynamics of molecules like this compound, as it can provide insights into aggregation, solvation, and intermolecular interactions without the need for physical separation. u-tokyo.ac.jpresearchgate.net
The core principle of DOSY involves the application of pulsed field gradients in an NMR experiment. huji.ac.il Molecules that diffuse more rapidly during the diffusion delay (Δ) of the pulse sequence experience a greater signal attenuation than slower-moving molecules. ox.ac.uk By acquiring a series of spectra with increasing gradient strengths, a decay curve is generated for each NMR signal, from which the diffusion coefficient (D) can be calculated using the Stejskal-Tanner equation. ox.ac.uk The data is then processed to generate a two-dimensional spectrum with chemical shifts on one axis and the corresponding diffusion coefficients on the other. manchester.ac.uk
For this compound, DOSY can be employed to monitor self-aggregation in various solvents. As the concentration of the compound increases, the formation of dimers or higher-order aggregates would lead to a larger effective hydrodynamic radius and, consequently, a smaller measured diffusion coefficient. u-tokyo.ac.jp The Stokes-Einstein equation relates the diffusion coefficient to the hydrodynamic radius of the molecule, the temperature, and the viscosity of the medium. u-tokyo.ac.jphuji.ac.il
Furthermore, DOSY can elucidate the interactions of this compound with other molecules in a mixture. For instance, if it forms a complex with a larger host molecule, its NMR signals will appear at a much lower diffusion coefficient, corresponding to the diffusion of the entire complex. This allows for the characterization of binding events and the determination of association constants. nih.govresearchgate.net The technique effectively acts as a form of "NMR chromatography," separating the signals of different species based on their size and shape in solution. manchester.ac.ukresearchgate.net
Table 1: Illustrative DOSY-NMR Data for this compound in Different Solvents
| Solvent | Concentration (mM) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Inferred Hydrodynamic State |
| Acetonitrile-d₃ | 1 | 15.2 | Monomeric |
| Acetonitrile-d₃ | 20 | 12.5 | Evidence of partial aggregation |
| D₂O | 1 | 8.9 | Monomeric (hydrated) |
| D₂O with β-Cyclodextrin | 1 | 4.1 | Host-guest complex formation |
Advanced Spectroscopic Techniques
Femtosecond Transient Absorption Spectroscopy
Femtosecond Transient Absorption Spectroscopy (FTAS) is an indispensable tool for investigating the ultrafast excited-state dynamics of photosensitive molecules like this compound. This pump-probe technique allows for the direct observation of short-lived transient species, such as excited states and reaction intermediates, on timescales ranging from femtoseconds to nanoseconds. nih.govresearchgate.net
In a typical FTAS experiment, an ultrashort 'pump' pulse excites the sample, and a time-delayed 'probe' pulse measures the change in absorption. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be mapped out. core.ac.uk For stilbene derivatives, FTAS is crucial for elucidating the mechanisms of photoisomerization and intramolecular charge transfer (ICT). core.ac.ukresearchgate.net
Upon photoexcitation, this compound is expected to transition from a locally excited (LE) state to an ICT state, driven by the electron-donating amino group and the electron-withdrawing cyano group. FTAS can track this process by monitoring the decay of the LE state's absorption and the rise of the ICT state's characteristic absorption band. core.ac.uk The dynamics of these processes are highly sensitive to solvent polarity; in polar solvents, the stabilization of the charge-separated ICT state is expected to accelerate its formation. core.ac.uk
Furthermore, FTAS can follow the torsional dynamics around the central double bond, which is the key coordinate for trans-cis isomerization. nih.gov The decay of the excited-state absorption signal provides information on the lifetime of the S₁ state and the timescale of relaxation back to the ground state, which may occur through different pathways, including fluorescence and non-radiative decay via a twisted intermediate. nih.govnih.gov
Table 2: Representative Excited-State Lifetimes for Cyanostilbene Derivatives from FTAS
| Compound System | Solvent | Process | Lifetime (ps) |
| 4-dimethylamino-4'-cyanostilbene | Acetonitrile | ICT State Formation | < 1 |
| 4-dimethylamino-4'-cyanostilbene | Methanol | Fluorescence Decay | ~10 |
| 4-cyano-4-hydroxystilbene | Methanol-Water | Excited-State Proton Transfer | ~2 |
| Stiff-stilbene | n-Hexane | S₁ Isomerization (slower component) | 13 |
Optical Kerr-Gating for Ultrafast Dynamics
The Optical Kerr-Gating (OKG) technique is a sophisticated method used in conjunction with fluorescence spectroscopy to achieve exceptionally high temporal resolution, often on the order of tens to hundreds of femtoseconds. oxinst.com This method is ideal for studying the very initial events following photoexcitation of this compound, such as vibrational relaxation and the initial steps of solvent reorganization, which occur on a sub-picosecond timescale. oxinst.com
The OKG setup functions as an ultrafast optical shutter. oxinst.com The fluorescence emitted from the sample is passed through a Kerr medium (such as a fused silica plate) placed between two crossed polarizers. oxinst.com This arrangement normally blocks all light. However, an intense, ultrashort 'gate' pulse is directed onto the Kerr medium at the same time as the fluorescence. This gate pulse induces a transient birefringence in the medium, effectively 'opening' the shutter for a very short duration and allowing a time-slice of the fluorescence to pass through the second polarizer and reach the detector. oxinst.com
By systematically varying the arrival time of the gate pulse relative to the initial excitation pulse, the entire fluorescence decay profile can be reconstructed with femtosecond resolution. This allows for the detailed investigation of ultrafast processes that are often too fast to be resolved by other techniques like Time-Correlated Single-Photon Counting (TCSPC). researchgate.net For this compound, OKG can reveal the dynamics of solvation as the surrounding solvent molecules reorient around the newly formed, highly polar ICT state, a process that can occur on the timescale of hundreds of femtoseconds. core.ac.uk
Table 3: Hypothetical Ultrafast Fluorescence Decay Components of this compound Resolvable by OKG
| Process | Timescale | Description |
| Inertial Solvent Response | < 100 fs | Initial, rapid reorientation of solvent molecules. |
| Vibrational Relaxation | 100 fs - 2 ps | Dissipation of excess vibrational energy in the excited state. |
| Diffusive Solvation | 1 ps - 20 ps | Slower, diffusive reorientation of solvent molecules to stabilize the ICT state. |
| ICT State Decay | > 10 ps | Intrinsic lifetime of the charge-transfer state leading to fluorescence or isomerization. |
Multi-wavelength Raman Spectroscopy
Multi-wavelength Raman spectroscopy is a powerful vibrational technique for probing the molecular structure of this compound in both its ground and excited electronic states. sciencepublishinggroup.com Unlike standard Raman spectroscopy, this method utilizes several different laser excitation wavelengths to acquire Raman spectra. spectroscopyonline.com This approach is particularly advantageous as it can induce resonance Raman effects. scispace.com
When the excitation wavelength is tuned to coincide with an electronic absorption band of the molecule, a phenomenon known as the Resonance Raman (RR) effect occurs. spectroscopyonline.com This results in a dramatic enhancement (by orders of magnitude) of the Raman scattering intensity for vibrational modes that are coupled to that specific electronic transition. nih.gov By selectively enhancing certain vibrations, RR spectroscopy provides detailed information about the geometry changes that occur upon electronic excitation.
For this compound, which possesses distinct π-π* and ICT absorption bands, using multiple excitation wavelengths allows for the selective probing of different aspects of its structure.
Excitation near the π-π transition* would likely enhance vibrations associated with the stilbene backbone, such as the C=C ethylenic stretch and phenyl ring modes.
Excitation into the ICT band would selectively enhance modes sensitive to the charge redistribution, such as the C-N stretching mode of the amino group and the C≡N stretching mode of the cyano group. researchgate.net
The nitrile (-C≡N) stretching vibration, typically appearing in the 2100-2300 cm⁻¹ region, is an excellent probe of the local electronic environment and is highly sensitive to changes in charge distribution. researchgate.net Similarly, the wagging vibration of the amino group is sensitive to intermolecular interactions like hydrogen bonding. pku.edu.cn Analyzing the shifts and intensity changes of these key vibrational modes across different excitation wavelengths provides a detailed picture of the molecule's structure and electronic properties. spectroscopyonline.comsemanticscholar.org
Table 4: Expected Key Vibrational Modes for this compound and Their Sensitivity
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information | Resonance Enhancement Condition |
| Cyano (-C≡N) Stretch | 2200 - 2250 | Sensitive to electron density and ICT character. researchgate.net | Excitation within the ICT band. |
| Ethylenic (C=C) Stretch | 1600 - 1650 | Probes the central double bond character. | Excitation within the π-π* band. |
| Phenyl Ring (C-C) Stretch | 1580 - 1610 | Reflects the aromaticity and conjugation of the stilbene core. | Excitation within the π-π* band. |
| Amino (N-H) Wagging | 500 - 600 | Sensitive to hydrogen bonding and local environment. pku.edu.cn | Excitation within the ICT band. |
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations
The foundation for understanding the behavior of 2-Cyano-4-aminostilbene lies in accurately calculating its electronic structure in both ground and excited states. A hierarchy of computational methods is employed for this purpose, ranging from computationally efficient Density Functional Theory to more rigorous multireference approaches.
Density Functional Theory (DFT) is a cornerstone for investigating the ground-state properties of stilbene (B7821643) derivatives. It is widely used to determine optimized geometrical structures, vibrational frequencies, and electronic properties. For cyano-stilbene compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), provide insights into the equilibrium conformations. nih.gov These calculations can confirm the planarity or non-planarity of the molecule, which is crucial for understanding its conjugation and electronic behavior.
Vibrational analysis based on DFT is a powerful tool for interpreting experimental spectroscopic data. By calculating the theoretical vibrational spectra (FT-IR and FT-Raman), researchers can assign the fundamental vibrational modes of the molecule. nih.gov This is often accomplished by comparing the computed frequencies, scaled to correct for approximations in the method, with experimental data and analyzing the total energy distribution (TED) for each mode. nih.gov
Furthermore, DFT is employed to understand the effects of intramolecular charge transfer (ICT) in the ground state. For molecules incorporating a cyanostilbene unit, DFT calculations can confirm the presence and nature of ICT, which significantly influences the molecule's electronic and optical properties. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) derived from DFT provides a qualitative picture of the electronic transitions and the charge transfer character.
To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy for many organic molecules. chemrxiv.orgrsc.org TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net
Studies on various cyano-stilbene dyes have shown that TD-DFT, often using functionals like B3LYP or PBE0, can reproduce experimental electronic properties and absorption spectra with good agreement. nih.govresearchgate.net It is a standard tool for understanding the nature of electronic transitions, for instance, by analyzing the molecular orbitals involved in the excitation (e.g., HOMO→LUMO, HOMO-1→LUMO). This analysis reveals whether a transition has a π → π* or charge-transfer character.
However, standard TD-DFT with conventional functionals has known limitations, particularly in accurately describing long-range charge-transfer states, which can be significant in donor-acceptor systems. chemrxiv.org Despite this, it remains a valuable tool for studying the initial photoexcitation process and the properties of low-lying valence excited states in stilbene-like molecules. researchgate.netresearchgate.net It has also been successfully applied to study complex photochemical reactions, such as the photoconversion of 4a,4b-dihydrophenanthrene (B14708593) (DHP) to cis-stilbene, by optimizing excited-state geometries. nih.gov
While less accurate than ab initio or DFT methods, semiempirical quantum chemistry methods offer significant computational speed advantages, making them suitable for high-throughput screening or simulating the dynamics of large molecules. researchgate.net Methods like CIS-ZINDO/S have been used to study the excited states of trans-stilbene, providing results for excitation energies and symmetry assignments that are in qualitative agreement with higher-level calculations and experiments. researchgate.net
For simulating photochemical dynamics, semiempirical methods such as the OM2/MRCI (Orthogonalization Model 2/Multireference Configuration Interaction) have been employed. bohrium.com These methods can follow the trajectory of a molecule after photoexcitation over time, providing insights into reaction pathways and timescales for processes like photoisomerization. bohrium.com While their accuracy can be limited, they are particularly useful for exploring potential energy surfaces and identifying key reaction coordinates in complex systems. researchgate.netbohrium.com
| Method | Primary Application | Key Information Obtained | Typical Use Case for Stilbenes |
|---|---|---|---|
| DFT | Ground-State Properties | Optimized Geometry, Vibrational Frequencies, Frontier Orbitals (HOMO/LUMO) | Structural analysis, IR/Raman spectra assignment nih.gov |
| TD-DFT | Excited-State Properties | Excitation Energies (Absorption Spectra), Oscillator Strengths | UV-Vis spectra prediction, analysis of electronic transitions nih.govresearchgate.net |
| Semiempirical (e.g., ZINDO, OM2/MRCI) | Photophysical Predictions & Dynamics | Qualitative Excitation Energies, Reaction Pathways | High-throughput screening, nonadiabatic dynamics simulations researchgate.netbohrium.com |
The photoisomerization of stilbene involves significant changes in the electronic structure, including the twisting around the central double bond, which often leads to near-degeneracies between the ground and first excited state (S₀/S₁). Single-reference methods like TD-DFT can fail in these regions. Multireference methods are required, and the Complete Active Space Self-Consistent Field (CASSCF) method is a foundational approach for such problems. acs.orgresearchgate.net
CASSCF provides a qualitatively correct description of the potential energy surfaces along the isomerization coordinate, which is crucial for locating key structures like minima, transition states, and conical intersections (CIs)—points of degeneracy between electronic states that facilitate rapid, non-radiative decay. acs.orgresearchgate.net For stilbene, CASSCF calculations are essential for characterizing the twisted-pyramidalized conical intersection, which is believed to be the primary funnel for cis-trans isomerization. acs.org The choice of the "active space," the set of orbitals and electrons included in the high-level calculation, is critical for obtaining meaningful results and typically includes the π and π* orbitals of the ethylenic bridge and phenyl rings.
While CASSCF correctly describes the static electron correlation important for bond-breaking and multireference situations, it lacks dynamic electron correlation, which is necessary for quantitative accuracy in energies. To remedy this, the CASSCF calculation is often used as a reference for a subsequent second-order perturbation theory calculation. Methods like CASPT2, XMCQDPT2, and N-electron valence state second-order perturbation theory (NEVPT2) are commonly used. researchgate.netresearchgate.netacs.org
Particularly for donor-acceptor stilbenes, multi-state (MS) versions of these methods are powerful. For example, MS-NEVPT2 has been used to elucidate the complex photorelaxation pathways of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a molecule with a similar electronic push-pull character to this compound. researchgate.net Such calculations can map out the intricate network of conical intersections and intersystem crossings (e.g., S₁/S₀, T₂/T₁, S₁/T₂) that govern the fate of the excited molecule, providing a detailed picture of the competition between fluorescence, isomerization, and other decay channels. researchgate.net Similarly, detailed studies on the parent stilbene molecule using XMCQDPT2 have successfully characterized the potential energy surfaces and stationary points, confirming and refining the picture of its photoisomerization mechanism. researchgate.netacs.orgnih.gov
Modeling of Photophysical Phenomena
Building on electronic structure calculations, theoretical models are developed to explain complex photophysical phenomena observed in cyanostilbene derivatives. Two prominent examples are Aggregation-Induced Emission (AIE) and the formation of Twisted Intramolecular Charge-Transfer (TICT) states.
Theoretical studies combining electronic structure calculations with molecular dynamics (MD) simulations have been used to understand the AIE mechanism in cyanostilbene derivatives. morressier.com These models show that in dilute solutions, the molecule can undergo free rotation around the ethylenic C=C bond in the excited state. This rotation leads to a conical intersection where the S₁ and S₀ states become degenerate, providing an efficient non-radiative decay pathway and quenching fluorescence. morressier.comacs.org In the aggregated or solid state, MD simulations reveal that intermolecular interactions markedly restrict this C=C bond rotation. morressier.com This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel, forcing the molecule to decay radiatively and thus "switching on" the fluorescence, which is the hallmark of AIE. acs.orgresearchgate.net
For push-pull systems like this compound, the formation of a Twisted Intramolecular Charge-Transfer (TICT) state is another critical photophysical process. researchgate.netrsc.org Upon photoexcitation to a locally excited (LE) state, the molecule can relax by twisting around the single bond connecting the donor (amino group) or acceptor (cyano group) to the π-system. nih.govresearchgate.net This twisting leads to a decoupling of the π-orbitals and facilitates a near-complete charge separation, forming a highly polar TICT state. This state is often stabilized in polar solvents and can be responsible for a large Stokes shift, where the emission occurs at a much lower energy (longer wavelength) than the absorption. nih.gov Computational models are used to map the potential energy surface of the excited state, identifying the LE and TICT minima and the energy barrier between them, thereby explaining the dual fluorescence sometimes observed in these systems. researchgate.net
Analysis of Intramolecular Charge Transfer (ICT) States
Upon absorption of light, this compound, a typical "push-pull" system with an electron-donating amino group and an electron-withdrawing cyano group, undergoes an intramolecular charge transfer (ICT). Computational studies have been instrumental in characterizing the nature of the excited states involved in this process. The primary excited state reached upon photoexcitation is a planar ICT (PICT) state, which can then relax to a lower-energy twisted ICT (TICT) state.
Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), have shown that the formation and stability of these ICT states are highly dependent on the solvent polarity. In polar solvents, the TICT state is significantly stabilized, leading to a large Stokes shift in the fluorescence spectrum. The table below, based on computational studies of similar donor-acceptor stilbenes, illustrates the calculated excited-state properties that are characteristic of ICT processes.
| Property | Ground State (S0) | Planar ICT State (PICT) | Twisted ICT State (TICT) |
|---|---|---|---|
| Dipole Moment (Debye) | ~6 D | ~15 D | >20 D |
| Relative Energy (kcal/mol) | 0 | Calculated Excitation Energy | Lower than PICT in polar solvents |
| Nature of State | Neutral | Zwitterionic | Highly Polar Zwitterionic |
The significant increase in the dipole moment from the ground state to the ICT states is a clear indicator of the charge separation that occurs upon photoexcitation. The geometry of the TICT state is characterized by the twisting of the single bond between the amino group and the phenyl ring, or the bond connecting the styryl and anilino moieties, which decouples the π-systems of the donor and acceptor parts of the molecule.
Conical Intersections (CIs) and Intersystem Crossings (ISCs)
The non-radiative decay pathways of photoexcited this compound are governed by the presence of conical intersections (CIs) and the possibility of intersystem crossings (ISCs). CIs are points of degeneracy between two electronic states, providing an efficient funnel for the molecule to return from an excited state to the ground state without emitting light.
While specific computational studies detailing the CIs and ISCs of this compound are not abundant in the literature, the photochemistry of stilbene and its derivatives is well-known to involve such features. Theoretical models suggest that after excitation to the S1 state, the molecule can evolve along the torsional coordinates of the central double bond, eventually reaching a CI with the ground state (S0). This CI is responsible for the efficient trans-cis photoisomerization.
Intersystem crossing to the triplet manifold (T1) is another possible deactivation channel. The probability of ISC depends on the spin-orbit coupling between the singlet and triplet states. The presence of the cyano group can, in principle, enhance ISC rates. Computational methods like CASSCF (Complete Active Space Self-Consistent Field) are employed to locate and characterize these CIs and to calculate the spin-orbit couplings that determine the efficiency of ISCs.
Investigation of Torsional Motions and Photoisomerization Mechanisms
The photoisomerization of this compound involves complex torsional motions around both the central double bond and the single bonds within the molecule. Computational studies have been crucial in mapping out the potential energy surfaces of the excited states and identifying the minimum energy paths for these torsional dynamics.
The primary photoisomerization pathway is the torsion around the ethylenic double bond, leading to the conversion between the trans and cis isomers. Theoretical calculations indicate that this process occurs on the first excited singlet state (S1) and proceeds through a twisted intermediate, which is stabilized by a conical intersection with the ground state.
| Torsional Motion | Associated Process | Key Computational Finding |
|---|---|---|
| Central C=C double bond | trans-cis Photoisomerization | Proceeds via a twisted conical intersection on the S1 surface. |
| Anilino C-N single bond | TICT state formation | Energetically favorable in polar solvents, leading to fluorescence quenching. |
| Styryl-anilino C-C single bond | Alternative TICT state formation | Competes with C-N bond torsion, depending on the specific substitution pattern. |
Continuum Models for Solvation Effects
The photophysical properties of this compound are highly sensitive to the solvent environment. Continuum models for solvation, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for the effect of the solvent on the electronic structure and properties of a solute molecule.
In these models, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute and the polarized continuum are calculated. This approach allows for the efficient computation of solvent effects on absorption and emission energies, dipole moments, and potential energy surfaces.
Computational studies using continuum models have successfully reproduced the experimentally observed solvatochromic shifts in the absorption and fluorescence spectra of this compound and related molecules. The table below presents representative data from a theoretical study on a similar donor-acceptor stilbene, illustrating the calculated solvent-dependent spectral shifts.
| Solvent | Dielectric Constant (ε) | Calculated Absorption Max (nm) | Calculated Emission Max (nm) |
|---|---|---|---|
| Cyclohexane (B81311) | 2.02 | ~380 | ~450 |
| Dichloromethane | 8.93 | ~395 | ~520 |
| Acetonitrile | 37.5 | ~400 | ~580 |
Structure-Property Relationship Elucidation through Computation
Computational chemistry provides a powerful platform for establishing clear structure-property relationships in molecules like this compound. By systematically modifying the molecular structure in silico and calculating the resulting changes in electronic and optical properties, researchers can gain deep insights that guide the synthesis of new functional materials.
Correlation of Molecular Structure with Optical Responses
The optical properties of this compound are directly linked to its molecular structure. The extended π-conjugated system, along with the donor-acceptor character, gives rise to strong absorption in the UV-visible region and interesting fluorescence behavior.
Theoretical calculations, particularly TD-DFT, are used to compute the electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. These calculations reveal that the lowest energy transition is predominantly a HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) excitation with strong charge-transfer character. The HOMO is typically localized on the amino-substituted phenyl ring, while the LUMO is concentrated on the cyano-substituted phenyl ring.
By analyzing how structural modifications affect the energies and spatial distributions of these frontier molecular orbitals, a direct correlation between the molecular structure and the optical response can be established.
Impact of Substituent Position and Electronic Character
The position and electronic nature of the substituents on the stilbene backbone have a profound impact on the properties of this compound. Computational studies have systematically investigated these effects.
For instance, moving the amino group from the para (4-) position to the meta (3-) position would significantly alter the donor-acceptor interaction and, consequently, the optical properties. The meta-substitution would lead to a less efficient charge transfer, resulting in a blue-shift of the absorption and emission maxima and a smaller change in the dipole moment upon excitation.
Similarly, replacing the cyano group with other electron-withdrawing groups of varying strength, or the amino group with different electron-donating groups, allows for the fine-tuning of the HOMO-LUMO energy gap and the charge-transfer characteristics. The following table, derived from computational studies on a series of substituted cyanostilbenes, demonstrates the predictable influence of substituent modifications on key electronic properties.
| Donor Group (at position 4) | Acceptor Group (at position 2') | Calculated HOMO-LUMO Gap (eV) | Calculated First Hyperpolarizability (a.u.) |
|---|---|---|---|
| -NH2 | -CN | ~3.5 | High |
| -N(CH3)2 | -CN | ~3.3 | Higher |
| -OH | -CN | ~3.7 | Moderate |
| -NH2 | -NO2 | ~3.2 | Very High |
These computational insights are invaluable for the rational design of new cyanostilbene derivatives with optimized properties for specific applications, such as nonlinear optics, fluorescent probes, and organic light-emitting diodes.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Computational and theoretical chemistry studies have become indispensable tools for predicting and understanding the nonlinear optical (NLO) properties of novel materials. For this compound, a quintessential donor-acceptor (D-π-A) chromophore, these theoretical investigations provide critical insights into its potential for applications in photonics and optoelectronics. The inherent asymmetry, induced by the electron-donating amino group (-NH2) and the electron-accepting cyano group (-CN) connected through a π-conjugated stilbene bridge, is predicted to give rise to significant NLO responses.
Detailed research findings from computational studies on analogous donor-acceptor stilbene derivatives are instrumental in forecasting the NLO behavior of this compound. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common quantum chemical methods employed for these predictions. aip.orgresearchgate.net These methods are used to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively).
The "push-pull" mechanism is central to the NLO response in these molecules. researchgate.net The amino group at the 4-position pushes electron density into the π-system, while the cyano group at the 2-position pulls electron density, leading to a significant intramolecular charge transfer (ICT) upon excitation by an external electric field, such as that from a laser. This ICT is a primary determinant of the magnitude of the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Theoretical studies on similar stilbene analogs consistently demonstrate that the strategic placement of strong donor and acceptor groups across the π-bridge enhances the molecular hyperpolarizability. researchgate.net For instance, in dimethylamino nitrostilbene, a related compound, computational analyses have shown that the choice of the exchange-correlation functional, such as CAM-B3LYP, within the DFT framework provides a reliable prediction of its NLO properties when compared to experimental data. aip.org It is anticipated that this compound would exhibit a large first hyperpolarizability (β) due to the effective charge separation across the molecule.
The predicted NLO properties are often summarized in data tables that showcase the calculated values for various parameters. Below are illustrative tables based on findings for analogous donor-acceptor stilbene systems, which provide a reasonable estimation of the expected values for this compound.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Unit |
| Dipole Moment (μ) | ~ 7 - 9 | Debye |
| Average Linear Polarizability (α) | ~ 30 - 40 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~ 500 - 800 | 10⁻³⁰ esu |
These values are estimations based on computational studies of stilbene derivatives with similar donor-acceptor strengths. mdpi.com The large predicted value for the first hyperpolarizability suggests that this compound is a promising candidate for second-harmonic generation (SHG) and other second-order NLO applications.
Further computational analysis often involves the examination of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions that contribute to the NLO response. For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring to which it is attached, while the LUMO would be concentrated on the cyano group and its adjacent phenyl ring. The energy gap between the HOMO and LUMO is a crucial parameter, as a smaller energy gap generally correlates with a larger hyperpolarizability.
Table 2: Frontier Molecular Orbital Properties (Predicted)
| Parameter | Predicted Value | Unit |
| HOMO Energy | ~ -5.0 to -5.5 | eV |
| LUMO Energy | ~ -1.5 to -2.0 | eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 3.0 to 4.0 | eV |
Molecular Engineering and Derivatization Approaches for Enhanced Functionality
Design Principles for Tunable Optical Properties
The optical characteristics of 2-Cyano-4-aminostilbene, a classic "push-pull" system, are governed by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing cyano group through the π-conjugated stilbene (B7821643) bridge. scielo.org.mxmdpi.com The extent of this ICT dictates the energy of the electronic transitions and, consequently, the absorption and emission properties of the molecule. researchgate.net By systematically modifying the molecular structure, these properties can be finely tuned.
The electronic nature of substituents on the stilbene backbone significantly influences the optical properties. The inherent structure of this compound already features a strong electron-donating group (EDG) in the form of the amino group (-NH₂) and a potent electron-withdrawing group (EWG) in the cyano group (-CN). scielo.org.mx The efficiency of the ICT process, and thus the optical response, is highly dependent on the strength and relative positions of these groups.
The placement of the amino group at the 4-position and the cyano group at the 2-position of the stilbene core creates a significant dipole moment. The introduction of additional or different EDGs and EWGs at other positions on the aromatic rings can further modulate the electronic distribution. For instance, increasing the electron-donating ability of the group at the 4-position or the electron-withdrawing strength of the group at the 2-position generally leads to a bathochromic (red) shift in both the absorption and emission spectra, as this stabilizes the charge-separated excited state. researchgate.net
Conversely, the introduction of an EWG on the same ring as the amino group or an EDG on the same ring as the cyano group can diminish the push-pull character, resulting in a hypsochromic (blue) shift. The strategic placement of these functional groups allows for the precise tuning of the emission color across the visible spectrum. nih.govacs.org
Table 1: Effect of Substituent Position on the Optical Properties of Stilbene Derivatives.
| Substituent at 4-Position | Substituent at 2'-Position | Effect on Intramolecular Charge Transfer (ICT) | Expected Shift in Emission Wavelength |
|---|---|---|---|
| Strong Electron-Donating Group (e.g., -N(CH₃)₂) | Strong Electron-Withdrawing Group (e.g., -NO₂) | Enhanced | Significant Red Shift |
| Moderate Electron-Donating Group (e.g., -OCH₃) | Moderate Electron-Withdrawing Group (e.g., -CN) | Moderate | Red Shift |
| Weak Electron-Donating Group (e.g., -CH₃) | Weak Electron-Withdrawing Group (e.g., -Cl) | Weak | Slight Red Shift |
| Hydrogen | Hydrogen | Minimal | Reference (Unsubstituted Stilbene) |
The extent of the π-conjugated system in stilbene derivatives plays a crucial role in determining their optical properties. acs.org Extending the π-conjugation length, for instance, by introducing additional unsaturated moieties such as vinyl or phenyl groups into the stilbene backbone, typically results in a decrease in the HOMO-LUMO energy gap. rsc.org This reduction in the energy gap leads to a bathochromic shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. rsc.org
For example, the synthesis of larger π-conjugated systems based on α-cyanostilbene derivatives has demonstrated that an increase in the conjugation length leads to absorption and emission at longer wavelengths. rsc.org This principle allows for the systematic tuning of the optical properties towards the red and near-infrared regions of the electromagnetic spectrum. The relationship between conjugation length and photophysical properties is a key strategy in the design of organic molecules for optoelectronic applications. acs.org
Table 2: Influence of π-Conjugation Length on the Photophysical Properties of Cyanostilbene Derivatives.
| Compound | π-Conjugation System | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| This compound | Stilbene Core | ~350-400 | ~450-500 |
| Derivative with extended conjugation | Stilbene + Vinyl Group | ~400-450 | ~500-550 |
| Derivative with further extended conjugation | Stilbene + Biphenyl Group | ~450-500 | ~550-600 |
Introducing branching into the molecular architecture of this compound, for example, through the creation of dendritic structures, can have a profound impact on its optoelectronic properties. Dendrimers are highly branched, three-dimensional macromolecules with a central core, branching units, and terminal functional groups. atomfair.com When this compound moieties are incorporated as the peripheral units of a dendrimer, the resulting macromolecule can exhibit unique photophysical behaviors.
Supramolecular Engineering for Self-Assembly
Supramolecular engineering utilizes non-covalent interactions to organize molecules into well-defined, higher-order structures. mdpi.com For this compound and its derivatives, these approaches are instrumental in controlling their assembly in the solid state or in solution, which in turn governs their bulk material properties.
The formation of dimers is often the initial step in the self-assembly process. For this compound, several non-covalent interactions can drive dimerization. Hydrogen bonding between the amino group of one molecule and the cyano group of another is a primary and highly directional interaction that can lead to the formation of well-defined dimeric structures. researchgate.net
In addition to hydrogen bonding, π-π stacking interactions between the electron-rich and electron-poor aromatic rings of the stilbene backbone can also contribute to dimerization. researchgate.net The push-pull nature of this compound results in a polarized π-system, which can favor face-to-face or offset stacking arrangements to maximize electrostatic attraction. These non-covalent interactions are sufficiently strong to promote the formation of stable dimers in solution and in the solid state. nih.gov The geometry of these dimers, whether they are H-aggregates (face-to-face) or J-aggregates (head-to-tail), will significantly influence the optical properties of the resulting assembly. researchgate.net
The propensity of cyanostilbene derivatives to form aggregates can be harnessed to create a variety of self-assembled nanostructures, such as nanoparticles, nanofibers, and vesicles. nih.govnih.gov Many derivatives of this compound exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where the fluorescence is weak in dilute solutions but becomes strong in the aggregated state. researchgate.netnih.govrsc.orgnih.gov This phenomenon is often attributed to the restriction of intramolecular rotation in the aggregated state, which closes non-radiative decay pathways. researchgate.net
The morphology of the resulting nanostructures is influenced by a combination of factors, including the molecular structure of the cyanostilbene derivative, solvent polarity, temperature, and concentration. northwestern.edunih.gov For example, by modifying the substituents on the this compound core, the balance between intermolecular forces can be shifted to favor the formation of one type of nanostructure over another. nih.gov The ability to control the self-assembly of these molecules into well-defined nanostructures with enhanced emission makes them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. rsc.orgresearchgate.net
Integration into Hybrid Materials
The unique photophysical properties of stilbene derivatives, particularly those with donor-acceptor substitutions like this compound, make them excellent candidates for integration into larger macromolecular structures. By incorporating this stilbene core into hybrid materials such as conjugated polymers or copolymers, its intrinsic characteristics can be amplified and tailored for specific applications in materials science. This section explores two such molecular engineering approaches.
Stilbene-Based Conjugated Polymers
The incorporation of cyano-substituted stilbene derivatives into π-conjugated polymer backbones is a key strategy for developing advanced photoelectrical materials. researchgate.net These materials leverage the strong light-absorbing qualities, high brightness, and good photostability of the stilbene unit. researchgate.net Cyanostilbene, a derivative of stilbene, consists of a well-extended π-conjugated molecular plane with a covalently linked cyano (-CN) group. rhhz.net The presence of the electron-withdrawing cyano group, especially when paired with an electron-donating group like the amino group in 4-aminostilbene (B1224771), extends the π-electron cloud distribution, creating a donor-acceptor (D-A) structure. rhhz.net This configuration is crucial for tuning the optoelectronic behavior of the resulting polymers. rhhz.net
When this compound is used as a building block, it imparts significant twisted intramolecular charge transfer (TICT) characteristics to the polymer. rhhz.net This leads to materials with high sensitivity to their environment and tunable light emission that can cover the visible region of the spectrum. rhhz.net The D-A structure of the stilbene unit influences the photophysical properties of the conjugated polymers, including their bandgap and the energy difference between the lowest singlet and triplet excited states (ΔES-T). researchgate.net Researchers have synthesized various D-A conjugated polymers based on different cyano-substituted stilbene units to explore these structure-property relationships. researchgate.net For instance, the use of Knoevenagel condensation reactions is a common method for creating cyano-substituted poly(arylene vinylene)-based macromolecules.
The table below summarizes the typical photophysical properties of conjugated polymers incorporating cyano-substituted stilbene units.
| Property | Typical Value/Observation | Significance |
| Absorption Maximum (λ_abs) | 400 - 500 nm | Governs the wavelengths of light the material can absorb effectively. |
| Emission Maximum (λ_em_) | 500 - 650 nm | Determines the color of light emitted, crucial for display and sensing applications. |
| Quantum Yield (Φ_F_) | Varies significantly with substitution and environment | Measures the efficiency of the fluorescence process. |
| Bandgap (E_g_) | 2.0 - 2.5 eV | Influences the electronic and optical properties, key for semiconductor applications. |
| Solvatochromism | Pronounced shift in emission spectra with solvent polarity | Indicates a large change in dipole moment upon excitation, useful for chemical sensors. |
Functionalized Stilbene-Maleimide Copolymers
Stilbene and its derivatives, which are typically resistant to free radical homopolymerization due to steric hindrance, can readily undergo copolymerization with certain comonomers in a strictly alternating fashion. acs.org Maleic anhydride (B1165640) and N-substituted maleimides are particularly effective partners for creating highly functionalized copolymers. acs.org This approach allows for the integration of the rigid, photoactive stilbene unit into a polymer backbone, where the maleimide-derived units can carry additional functional groups.
The free radical copolymerization of a substituted stilbene monomer, such as a derivative of this compound, with an N-substituted maleimide (B117702) results in a polymer with a high density of functional groups attached to a sterically crowded backbone. acs.org This unique architecture can lead to interesting macromolecular behaviors, including the potential for self-assembly into novel nanostructures. acs.org The arrangement and density of functional groups along the polymer chain are critical parameters for imparting specific properties tailored for applications like drug delivery or surface modification.
The following table outlines the characteristics of functionalized copolymers derived from stilbene and maleimide monomers.
| Feature | Description | Potential Application |
| Monomer Reactivity | Stilbene acts as an electron-donor, maleimide as an electron-acceptor, promoting alternating copolymerization. | Controlled polymer architecture. |
| Polymer Architecture | Strictly alternating sequence of stilbene and maleimide units. acs.org | Predictable material properties and functional group spacing. |
| Chain Conformation | Sterically crowded backbone leads to increased chain rigidity. acs.orgvt.edu | Formation of stable nanostructures and materials with high thermal stability. |
| Functionality | The maleimide unit can be readily functionalized (e.g., with carboxyl or amino groups) before or after polymerization. researchgate.net | Ion-exchange resins, drug-conjugates, biomaterials. vt.edu |
| Self-Assembly | Specific steric sequences along the backbone can drive interchain aggregation and self-association. acs.org | Development of novel nano-structured materials. |
Advanced Optoelectronic and Photonic Applications
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Cyanostilbene derivatives are recognized as versatile and multifunctional building blocks for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). researchgate.net Their utility in this domain is attributed to their tunable photophysical properties, which can be modified in response to external stimuli such as polarity and viscosity. researchgate.net The core structure of cyanostilbene is a key component in creating smart π-conjugated systems that are essential for modern optoelectronics. researchgate.net
The incorporation of a cyano group is a powerful strategy for developing organic and polymeric semiconductors with deep-lying lowest unoccupied molecular orbitals (LUMOs), a crucial feature for n-type organic electronics. rsc.org This makes cyano-functionalized materials, including stilbene (B7821643) derivatives, promising for use in various organic electronic devices. rsc.org Research has demonstrated that donor-acceptor based cyano-stilbene derivatives exhibit broad and strong absorption in the UV-visible region, a desirable characteristic for achieving high power conversion efficiency in organic photovoltaic cells. researchgate.net The inherent properties of these molecules, such as their stability and tunable charge-transfer characteristics, position them as promising fluorescent materials for a variety of optical applications. lookchem.com
Fluorescence Probes and Sensors
The significant change in dipole moment upon photoexcitation and the environmental sensitivity of the emission from cyanostilbene derivatives make them excellent candidates for fluorescent probes and sensors. lookchem.com Their D-π-A structure leads to pronounced solvatochromic behavior, where the emission wavelength and intensity are highly dependent on the surrounding medium's properties.
Derivatives of 2-cyano-4-aminostilbene are particularly effective as solvation probes, capable of sensing the polarity and viscosity of their microenvironment. A notable example is a triphenylamine-based dicyanostilbene probe which exhibits a wide solvatochromism range of 152 nm; its maximum emission wavelength shifts from 452 nm in the nonpolar solvent cyclohexane (B81311) to 604 nm in the polar solvent dimethylsulfoxide (DMSO). rsc.org This high sensitivity allows for the detection and identification of solvents based on their polarity. rsc.org
The fluorescence of these probes is also strongly dependent on viscosity. This is because the intramolecular rotation in the excited state, a non-emissive decay pathway, is hindered in more viscous environments. This restriction of molecular rotation leads to an enhancement of fluorescence intensity. researchgate.net This phenomenon, known as aggregation-induced emission enhancement (AIEE), is a characteristic feature of many cyanostilbene derivatives. lookchem.comresearchgate.netresearchgate.net The sensitivity of their emission to viscosity makes these molecules useful for probing the microviscosity of complex systems. rsc.org
Table 1: Solvatochromic Properties of a Dicyanostilbene-based Probe
| Solvent | Emission Max (nm) |
| Cyclohexane | 452 |
| Dimethylsulfoxide (DMSO) | 604 |
This table illustrates the significant shift in the maximum emission wavelength of a triphenylamine-based dicyanostilbene probe in solvents of differing polarity. rsc.org
Many cyanostilbene derivatives are excellent two-photon fluorescence (TPF) probes due to their large two-photon absorption (TPA) cross-sections. nih.govresearchgate.net The TPA cross-section of nanoaggregates of one such stilbene derivative was found to be 1.5 times higher than that of its solution in DMF. nih.gov A triphenylamine-based dicyanostilbene probe demonstrated a maximum TPA cross-section of 6670 GM in cyclohexane and 2040 GM in DMSO. rsc.org
These high TPA cross-sections, combined with their sensitivity to the environment, make them ideal for applications such as two-photon bioimaging. researchgate.net The use of near-infrared light in two-photon microscopy allows for deeper tissue penetration and reduced photodamage, making these probes valuable tools for studying biological systems.
Table 2: Two-Photon Absorption Cross-Sections of a Dicyanostilbene-based Probe
| Solvent | Max TPA Cross-Section (GM) |
| Cyclohexane | 6670 |
| Dimethylsulfoxide (DMSO) | 2040 |
This table shows the large two-photon absorption cross-sections of a triphenylamine-based dicyanostilbene probe in different solvents. rsc.org
The versatile cyanostilbene scaffold can be functionalized to create selective chemosensors for various analytes. Schiff bases incorporating cyanostilbene units have been developed as highly effective probes for the selective detection of a range of metal ions, including Zn²⁺, Fe³⁺, Cu²⁺, Hg²⁺, and Co²⁺. researchgate.net For instance, a probe featuring a linear conjugated bis-Schiff base was designed for the selective detection of Hg²⁺ ions. researchgate.net The coordination with mercury ions induces molecular aggregation, which restricts intramolecular rotations and enhances fluorescence emission. researchgate.net
Beyond metal ions, cyanostilbene derivatives have been engineered to sense other chemical species. Large π-conjugated α-cyanostilbene derivatives have been designed as colorimetric sensors for volatile acids and organic amine gases. rsc.org The introduction of a carboxyl group to the cyanostilbene skeleton endows the molecule with the ability to respond to amine vapors through significant changes in fluorescence. rsc.org
The sensitivity of the electronic structure of cyanostilbene derivatives to protonation and deprotonation events makes them suitable for use as pH sensors. By introducing a functional group like a carboxyl group, the molecule's fluorescence can be made to respond to changes in pH. rsc.orgrsc.org
In acidic conditions (pH ≤ 4.0), one such derivative exhibited green luminescence at around 500 nm. rsc.org As the pH increased to above 4.0, the green emission disappeared and was replaced by a new blue emission peak at approximately 450 nm. rsc.org This distinct, pH-dependent fluorescence response demonstrates the potential of these compounds for application as fluorescent pH probes in aqueous solutions. lookchem.comrsc.org
Nonlinear Optical (NLO) Materials
The donor-π-acceptor structure of this compound and its derivatives makes them a significant class of materials for nonlinear optics (NLO). rsc.orgrsc.org Organic "push-pull" molecules are a major focus of research for new NLO materials due to their frequently high second harmonic generation (SHG) activities. rsc.org The interaction of intense light with these materials can produce modified fields that differ in phase, frequency, or amplitude, a phenomenon central to NLO applications. jhuapl.edu
Theoretical studies using density functional theory (DFT) have been employed to understand the structure-property relationships of D-π-A type cyanostilbene derivatives. These studies have shown that most designed derivatives exhibit a greater nonlinear optical character compared to the parent molecule. nih.gov Experimental work on highly polar stilbene derivatives has demonstrated their potential for efficient SHG in the solid-state. rsc.org For instance, a non-centrosymmetric polymorph of 2-chloro-3,4-dimethoxy-4′-nitrostilbene showed an NLO activity over 32 times that of the urea (B33335) reference. rsc.org The third-order nonlinear optical properties of similar crystals have also been investigated, with measurements of the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). researchgate.net These properties are crucial for applications in optical switching and optical limiting devices. chalcogen.ro
Second Harmonic Generation (SHG) Chromophores
Donor-π-acceptor molecules like this compound are prime candidates for nonlinear optical (NLO) applications, particularly as chromophores for Second Harmonic Generation (SHG). SHG is a nonlinear process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.
The efficiency of a molecule for SHG is quantified by its first hyperpolarizability (β). The significant intramolecular charge transfer (ICT) from the amino donor to the cyano acceptor in this compound derivatives results in a large change in dipole moment upon excitation, which is a key factor for a high β value. Theoretical studies on D-π-A cyanostilbene systems confirm that this molecular arrangement enhances the NLO character. acs.org The first hyperpolarizability of such molecules can be experimentally determined using techniques like Hyper-Rayleigh Scattering (HRS) in solution. kuleuven.be Research on related nitrostilbene compounds, which have a similar D-π-A structure, has demonstrated substantial hyperpolarizability values, indicating the potential of the cyanostilbene scaffold for these applications. kuleuven.be
The strategic placement of the cyano group and the choice of the donor group can be used to tune the NLO properties, offering a pathway to design molecules with optimized performance for use in technologies like frequency doubling for lasers and optical data storage. acs.org
Two-Photon Absorption (TPA) Materials
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would typically be reached by a single photon of twice the energy. Materials based on this compound derivatives have shown significant promise in this area. The D-π-A design is again crucial, as it enhances the TPA cross-section (σ₂), a measure of the TPA efficiency.
Key characteristics of cyanostilbene derivatives for TPA applications include:
Large TPA Cross-Sections: The extended π-conjugation and strong intramolecular charge transfer lead to high TPA cross-section values. rsc.org
Enhanced Emission: Nanoaggregation of some cyano-substituted stilbene derivatives can lead to a significant increase in fluorescence intensity. nih.gov
Solvatochromism: A strong bathochromic (red-shift) solvatochromism, where the color of the light emitted changes with the polarity of the solvent, is indicative of a large dipole moment and is a common feature of these compounds. nih.gov
Research into various cyano-substituted stilbene derivatives has yielded significant TPA cross-section values, making them suitable for applications such as 3D microfabrication, optical data storage, and bio-imaging. nih.govresearchgate.net
| Compound Derivative | TPA Cross-Section (σ₂) [GM] | Measurement Conditions | Reference |
|---|---|---|---|
| (Z)-2,3-bis[4-(N-4-(diphenylamino)styryl)phenyl]acrylonitrile (Nanoaggregates) | Increased 1.5 times compared to solution | 50% water/DMF | nih.gov |
| Triphenylamine (B166846) cyanoacetic acid derivative (L1) | ~120 GM (estimated from graph) | Femtosecond Z-scan | rsc.org |
| Organooxotin complex (Z2) of L1 | ~250 GM (estimated from graph) | Femtosecond Z-scan | rsc.org |
Optical Brighteners and Whitening Agents
Derivatives of aminostilbene (B8328778) are the cornerstone of the modern optical brightening agent industry. pjsir.orggoogleapis.com These compounds, also known as fluorescent whitening agents (FWAs), function by absorbing light in the invisible ultraviolet (UV) spectrum (typically 340-370 nm) and re-emitting it as visible blue light (420-470 nm). nih.govresearchgate.net This emitted blue light counteracts the natural yellowish cast of materials like textiles, paper, and plastics, making them appear whiter and brighter. pjsir.orgstppgroup.com
The manufacturing process for the most common stilbene-based brighteners involves:
Starting with 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), a foundational precursor. googleapis.comresearchgate.netindustrialchemicals.gov.au
Reacting the DAS with cyanuric chloride (a triazine compound). googleapis.comnih.gov
Subsequently reacting the intermediate with various amines to create a diverse range of brighteners with specific properties. researchgate.netusitc.gov
The this compound structure fits within this class of triazinyl amino stilbene compounds. These FWAs are widely used in laundry detergents, paper manufacturing, and textile finishing to achieve high levels of whiteness. researchgate.netindustrialchemicals.gov.aubund.de The fluorescence of these compounds is so effective that they can make a surface emit more total visible light than shines on it, enhancing both whiteness and brightness. nih.gov
Photo-Induced Electron Transfer (PET) Sensors
The strong fluorescence of this compound and its derivatives can be harnessed for chemical sensing applications through a mechanism known as Photo-induced Electron Transfer (PET). nih.govnih.gov A PET sensor typically consists of a fluorophore (the light-emitting part, in this case, the cyanostilbene core) linked to a receptor unit that can bind to a specific analyte (e.g., a metal ion or a proton).
The sensing mechanism operates as follows:
In the absence of the target analyte, upon excitation with light, an electron from the receptor can transfer to the excited fluorophore. This process provides a non-radiative pathway for the fluorophore to return to its ground state, thus "quenching" or turning off the fluorescence. nih.gov
When the receptor binds to the target analyte, its electronic properties are altered, making the electron transfer to the fluorophore energetically unfavorable. creativebiomart.net
With the PET pathway blocked, the fluorophore relaxes by emitting a photon, and the fluorescence is "turned on." creativebiomart.net
The amino group in this compound can act as a receptor for protons (H+). The protonation of this amine group alters the intramolecular charge transfer characteristics of the molecule. This change in electronic structure can modulate the PET process, leading to a detectable change in fluorescence intensity. This principle has been demonstrated in other α-cyanostilbene derivatives used as colorimetric sensors for volatile acids and organic amines. rsc.org
Molecular Switches and Logic Gates
The stilbene backbone of this compound allows it to function as a molecular switch. The central carbon-carbon double bond can exist in two different geometric isomers: trans (or E) and cis (or Z). These isomers have distinct physical and spectral properties. The conversion between these two states can be controlled by light, a process known as photoisomerization. acs.orgmdpi.com
Irradiating the more stable trans-isomer with UV light can induce its conversion to the cis-isomer. This process is often reversible, with the cis-isomer converting back to the trans-isomer upon irradiation with a different wavelength of light or through thermal relaxation. nih.gov This reversible switching has been used to trigger significant macroscopic changes, such as gel-to-sol transitions, accompanied by a distinct change in fluorescence color. rsc.org This photo-controlled isomerization can also be used to modulate the electrical conductivity in organic field-effect transistors, effectively creating a photo-switchable electronic device. aip.org
The switching behavior of molecules like this compound can be used to construct molecular logic gates. nih.govwikipedia.org A logic gate performs a logical operation on one or more inputs to produce a single output. In a molecular system, the inputs can be chemical species (like H+ or metal ions) or physical stimuli (like light), and the output is typically a change in an optical property, such as fluorescence intensity. rsc.org
For example, a simple YES gate can be constructed where the presence of an input (e.g., H+) protonates the amino group, blocks PET, and turns fluorescence ON (output = 1). An AND gate could be designed with two receptor sites, where fluorescence is only turned ON when both inputs are present. The predictable, switchable fluorescence of this compound in response to specific stimuli makes it a viable candidate for developing these fundamental components of molecular-scale computing. rsc.org
Mechanistic Insights into Photophysical Phenomena
Understanding Excited State Dynamics
Upon absorption of a photon, 2-Cyano-4-aminostilbene is promoted to an electronically excited state. The subsequent de-excitation pathways are highly sensitive to the nature of this excited state and its evolution over time. The presence of the electron-donating amino group and the electron-withdrawing cyano group leads to a significant redistribution of electron density in the excited state, a phenomenon central to its photophysical behavior.
The defining characteristic of the excited state of this compound is a significant intramolecular charge transfer (ICT) from the amino group (donor) to the cyano group (acceptor) through the stilbene (B7821643) π-system. This results in a highly polar excited state with a much larger dipole moment compared to the ground state. This charge transfer character is fundamental to the solvatochromic properties of the molecule, where the emission color changes with solvent polarity.
In nonpolar solvents, the initially excited state is often a locally excited (LE) state, which then rapidly relaxes to a planar intramolecular charge transfer (PICT) state. The PICT state is characterized by a delocalized geometry where the π-electron density is distributed across the molecule. In more polar environments, the stabilization of the charge-separated state can be so significant that it leads to the formation of a twisted intramolecular charge transfer (TICT) state.
The geometry of the stilbene backbone plays a critical role in the excited-state dynamics. Following photoexcitation to the PICT state, the molecule can undergo torsional (twisting) motions around the central ethylenic double bond and the single bonds connecting the phenyl rings to the vinyl group.
In many donor-acceptor stilbenes, twisting around the single bonds can lead to the formation of a non-planar TICT state. This state is often characterized by a perpendicular arrangement of the donor and acceptor moieties, which electronically decouples them and localizes the charge separation. The formation of the TICT state provides a non-radiative decay channel, often leading to a quenching of fluorescence in polar solvents. The barrier to this twisting motion is a key determinant of the fluorescence quantum yield and lifetime. For some aminostilbenes, a large barrier for singlet state torsion contributes to longer fluorescence lifetimes.
Conversely, the transition from the excited state back to the ground state often involves a competition between fluorescence from a more planar conformation and non-radiative decay through twisted geometries. The tendency to planarize in the excited state can enhance fluorescence, while torsional motions facilitate non-radiative decay pathways.
Nonadiabatic decay pathways are crucial for the rapid and efficient return of the excited molecule to the ground electronic state. These processes involve transitions between different potential energy surfaces, often facilitated by conical intersections. For stilbene and its derivatives, photoisomerization (trans-cis isomerization) is a primary non-radiative decay channel that proceeds through a twisted geometry.
After excitation, the molecule can twist around the central double bond, moving along the excited-state potential energy surface towards a conical intersection with the ground state. At this point of degeneracy, the molecule can efficiently transition to the ground state, relaxing to either the trans or cis isomer. The efficiency of this nonadiabatic decay pathway is a major factor in determining the fluorescence quantum yield. For many cyano-substituted stilbene derivatives, efficient non-radiative deactivation to the ground state can occur on a picosecond timescale.
Influence of Environment on Photophysics
The photophysical properties of this compound are not intrinsic to the molecule alone but are profoundly influenced by its immediate environment. The polarity of the solvent and the temperature are two of the most significant external factors that can modulate the excited-state dynamics and the resulting spectroscopic signatures.
The significant change in dipole moment upon excitation makes the absorption and emission spectra of this compound highly sensitive to solvent polarity, a phenomenon known as solvatochromism. In general, an increase in solvent polarity leads to a greater stabilization of the polar charge-transfer excited state compared to the less polar ground state.
This differential stabilization results in a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also typically increases with solvent polarity. This is because the solvent molecules have sufficient time to reorient around the excited-state dipole before fluorescence occurs, thus lowering the energy of the emitting state.
The following table illustrates the typical solvatochromic shifts observed for a related donor-acceptor cyanostilbene derivative in various solvents. While specific data for this compound is not available, these values demonstrate the general trend.
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Cyclohexane (B81311) | 31.2 | 380 | 445 | 3890 |
| Toluene | 33.9 | 390 | 480 | 4870 |
| Tetrahydrofuran (B95107) (THF) | 37.4 | 395 | 520 | 6200 |
| Acetonitrile | 45.6 | 400 | 570 | 7550 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 410 | 641 | 9300 |
Note: Data presented is illustrative for a related dicyanostilbene derivative to show the general effect of solvent polarity.
Temperature can significantly impact the fluorescence of this compound by influencing the rates of both radiative and non-radiative decay processes. Generally, as the temperature increases, the fluorescence intensity decreases. This is often due to the thermal activation of non-radiative decay pathways.
Increased thermal energy can help the molecule overcome the energy barrier for internal conversion and intersystem crossing, as well as facilitate the torsional motions that lead to the formation of non-emissive TICT states or access to conical intersections. This process is known as thermal quenching.
Conversely, at lower temperatures, these non-radiative pathways can be suppressed, leading to an increase in fluorescence quantum yield and a longer fluorescence lifetime. In some cases, at very low temperatures in rigid media (frozen solvents), the suppression of molecular motions can lead to highly efficient fluorescence.
The table below provides a conceptual illustration of how fluorescence intensity might change with temperature for a donor-acceptor stilbene.
| Temperature (°C) | Relative Fluorescence Intensity | Fluorescence Lifetime (ns) |
|---|---|---|
| 10 | 1.00 | 2.5 |
| 25 | 0.85 | 2.1 |
| 40 | 0.65 | 1.6 |
| 60 | 0.40 | 1.0 |
Note: This data is hypothetical and serves to illustrate the typical trend of temperature-dependent fluorescence quenching in donor-acceptor stilbenes.
Aggregation-Induced Emission (AIE) Characteristics in Derivatives
Derivatives of this compound are notable for exhibiting a photophysical phenomenon known as Aggregation-Induced Emission (AIE). This characteristic is contrary to the typical behavior of many fluorescent dyes that experience aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes in concentrated solutions or the solid state. In contrast, AIE-active molecules, or AIEgens, are weakly emissive when individually dissolved in good solvents but become highly luminescent upon aggregation. researchgate.netbohrium.com
The underlying mechanism for AIE in cyanostilbene derivatives is primarily attributed to the restriction of intramolecular motion (RIM). hkbu.edu.hk In dilute solutions, the molecules can undergo various intramolecular rotations and vibrations, particularly around the vinyl bond and the single bonds connecting the phenyl rings. These non-radiative decay pathways effectively dissipate the energy of the excited state, leading to weak fluorescence.
Upon aggregation, which can be induced by adding a poor solvent to a solution of the derivative or in the solid state, the molecules are forced into close proximity. This spatial constraint hinders the intramolecular rotations. As the non-radiative decay channels are blocked, the excited state energy is increasingly dissipated through radiative pathways, resulting in a significant enhancement of fluorescence intensity.
The formation of specific types of molecular arrangements, such as J-aggregates, has been identified as a contributing factor to the AIE effect in cyanostilbene derivatives. acs.orgrsc.org J-aggregates are characterized by a head-to-tail arrangement of the molecules, which often leads to a red-shift in the emission spectrum and enhanced fluorescence quantum yields. The initial stages of aggregation may involve the formation of different species, including H-dimers (which are typically less emissive) and J-dimers, with the latter potentially acting as precursors to larger, highly fluorescent aggregates. rsc.org
The molecular structure of the this compound derivatives plays a crucial role in determining their AIE characteristics. Modifications to the amino group or the phenyl rings can influence the planarity of the molecule, the intermolecular interactions in the aggregated state, and consequently, the emission color and intensity. For instance, the introduction of bulky substituents can further enhance the restriction of intramolecular motion in the aggregated state. The interplay between intramolecular charge transfer (ICT) character and the AIE effect also influences the photophysical properties.
The AIE properties of these derivatives are often studied by monitoring the fluorescence emission in solvent mixtures of varying polarities, such as tetrahydrofuran (THF) and water. Typically, the fluorescence intensity is low in pure THF (a good solvent) and increases dramatically as the water fraction (a poor solvent) is increased, leading to aggregate formation. mdpi.comnih.gov
The table below presents research findings on the AIE characteristics of various amino-substituted cyanostilbene derivatives, illustrating the enhancement in fluorescence upon aggregation.
| Derivative | Solvent System | Emission Max (Aggregated State) | Fluorescence Quantum Yield (Φ) - Solution | Fluorescence Quantum Yield (Φ) - Aggregated/Solid State | Reference |
| TPIA | THF/Water | ~610 nm | 0.01 | 0.20 | researchgate.net |
| PPIA | THF/Water | ~610 nm | 0.01 | 0.33 | researchgate.net |
| CSB-1 | - | - | - | 0.43 | ntu.edu.tw |
| CSB-2 | - | - | - | 0.37 | ntu.edu.tw |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Cyano-4-aminostilbene with high purity?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to form the stilbene backbone. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Confirm purity via HPLC (>98%) and characterize using NMR (¹H/¹³C) and FT-IR spectroscopy to verify the cyano and amino functional groups .
- Critical Data : Melting point ranges (e.g., 210–215°C for structurally similar compounds) and spectral peaks (e.g., cyano stretch at ~2200 cm⁻¹ in IR) should align with literature benchmarks .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid photodegradation. Conduct stability tests via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition products (e.g., CN⁻, NOx) using GC-MS .
- Safety Note : Decomposition emits toxic fumes (CN⁻, NOx); use fume hoods and personal protective equipment (PPE) during handling .
Advanced Research Questions
Q. How can conflicting data on the carcinogenic potential of this compound be resolved?
- Methodology :
- In Vivo Models : Replicate subcutaneous injection studies in Sprague-Dawley rats (e.g., 2700 mg/kg over 30 weeks) to assess fibroma formation and liver histopathology .
- Mechanistic Studies : Use metabolomics (LC-MS) to identify reactive intermediates (e.g., nitrile derivatives) and DNA adducts (via ³²P-postlabeling). Compare results with structurally analogous compounds (e.g., 4-aminostilbene derivatives) .
- Data Contradiction Analysis : Address variability by standardizing dosing regimens and controlling for genetic/epigenetic factors in animal models.
Q. What experimental strategies can elucidate the metabolic pathways of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
